

### ST4206: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ST4206	
Cat. No.:	B611020	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ST4206**, a potent and orally active adenosine A2A receptor antagonist. It is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and relevant experimental protocols for preclinical research, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

### **Core Compound Data**

**ST4206** is a significant compound in the study of adenosine receptor modulation. Its key quantitative data are summarized below for easy reference and comparison.



Property	Value	Reference
CAS Number	1246018-36-9	[1]
Molecular Weight	286.29 g/mol	[1]
Chemical Formula	C12H14N8O	[1]
IUPAC Name	4-[6-Amino-9-methyl-8-(2H- 1,2,3-triazol-2-yl)-9H-purin-2- yl]-2-butanone	[1]
Ki for Adenosine A2A	12 nM	[2]
Ki for Adenosine A1	197 nM	
IC₅o on cAMP	990 nM	_
Solubility	Soluble in DMSO	

# Mechanism of Action: Adenosine A2A Receptor Antagonism

**ST4206** exerts its effects by acting as an antagonist at the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). In normal physiological processes, adenosine binds to the A2AR, activating a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then triggers a cascade of downstream signaling events.

By blocking the binding of adenosine to the A2AR, **ST4206** inhibits this signaling pathway. This mechanism is of particular interest in neurodegenerative disorders like Parkinson's disease, where the antagonism of A2A receptors can help to modulate neuronal function and reduce neuroinflammation. The A2A receptor has been identified as a promising non-dopaminergic target for the treatment of Parkinson's disease.

Below is a diagram illustrating the canonical adenosine A2A receptor signaling pathway and the inhibitory action of **ST4206**.





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Adenosine A2A receptor signaling pathway and the antagonistic action of ST4206.

## **Key Experimental Protocols**

**ST4206** has been evaluated in established animal models of Parkinson's disease. The following are detailed methodologies for two such key in vivo experiments.

### **Haloperidol-Induced Catalepsy in Mice**

This model is used to assess the potential of compounds to reverse drug-induced motor deficits, which can be analogous to some symptoms of Parkinson's disease.

Objective: To evaluate the ability of **ST4206** to antagonize catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.

#### Materials:

- Male Swiss mice
- Haloperidol solution (e.g., 2 mg/kg) in sterile saline
- ST4206 solution (e.g., 10, 20, and 40 mg/kg) or vehicle, for oral administration
- Catalepsy-testing apparatus (e.g., a horizontal bar 4.5 cm above a surface)
- Stopwatch



#### Procedure:

- Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
- Induction of Catalepsy: Administer haloperidol (e.g., 2 mg/kg) intraperitoneally (i.p.) to the mice.
- Compound Administration: 2.5 hours after haloperidol injection, administer ST4206 (10, 20, or 40 mg/kg) or vehicle orally.
- · Catalepsy Assessment (Bar Test):
  - At predetermined time points (e.g., every 60 minutes for 3 hours) after ST4206 administration, gently place the forepaws of each mouse on the horizontal bar.
  - Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).
  - A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, the maximum time is recorded.
- Data Analysis: Compare the descent latencies of the ST4206-treated groups to the vehicletreated group using appropriate statistical methods (e.g., ANOVA). A significant reduction in descent latency indicates an anti-cataleptic effect.

### 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

This is a widely used neurotoxicant-based model that mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.

Objective: To assess the ability of **ST4206** to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.

#### Materials:

• Male Sprague-Dawley rats (200-250 g)



- 6-Hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in saline with 0.02% ascorbic acid)
- Stereotactic frame and surgical instruments
- Anesthetic (e.g., isoflurane)
- L-DOPA and benserazide solution
- Apomorphine or amphetamine for lesion validation
- Rotational behavior monitoring system (Rotameter)

#### Procedure:

- Unilateral 6-OHDA Lesioning:
  - Anesthetize the rat and place it in a stereotactic frame.
  - Perform a midline incision on the scalp to expose the skull.
  - Drill a small hole at the desired stereotactic coordinates for the medial forebrain bundle (e.g., A/P -2.2 mm, M/L 1.5 mm from bregma).
  - $\circ$  Slowly inject 6-OHDA solution into the target area using a Hamilton syringe (e.g., 5  $\mu$ L at a rate of 1  $\mu$ L/minute).
  - Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.
  - Suture the incision and allow the animal to recover.
- Lesion Validation:
  - Approximately 10-14 days post-surgery, assess the extent of the lesion by inducing rotational behavior. This can be done by administering a dopamine agonist like apomorphine (to induce contralateral rotations) or a dopamine-releasing agent like amphetamine (to induce ipsilateral rotations).







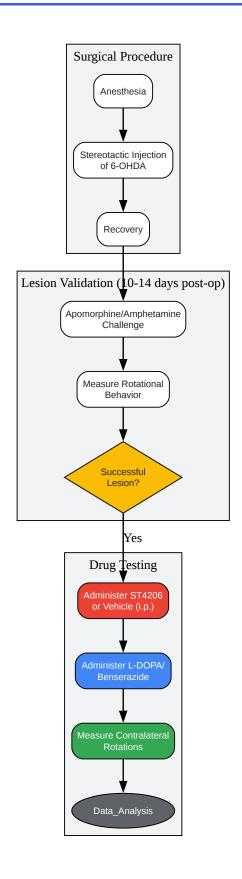
 Animals exhibiting a sufficient number of rotations are considered successfully lesioned and are used for further experiments.

### Drug Testing:

- Administer ST4206 or vehicle intraperitoneally.
- Subsequently, administer a combination of L-DOPA and a peripheral decarboxylase inhibitor like benserazide.
- Place the rat in the Rotameter system and record the number of contralateral rotations for a defined period (e.g., every 10 minutes for 2 hours).
- Data Analysis: Compare the total number of contralateral rotations in the ST4206-treated groups with the vehicle-treated group. A significant increase in rotations indicates that ST4206 potentiates the effect of L-DOPA.

Below is a workflow diagram for the 6-OHDA-lesioned rat model experiment.





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Workflow for the 6-OHDA-lesioned rat model of Parkinson's disease.



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### References

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